DMT undergoes a chemical reaction with ethylene glycol to form PET, a versatile and widely used plastic employed in various research settings. PET finds applications in:
DMT also serves as a precursor for various other polymers, such as polybutylene terephthalate (PBT), used in research applications like creating microfluidic chips and other lab equipment due to its high thermal stability and mechanical strength [].
While not directly used in research, DMT has been the subject of scientific studies regarding its:
DMT exposure has been linked to potential health concerns, and ongoing research is crucial for understanding its safety profile. This research involves:
Dimethyl terephthalate is an organic compound with the chemical formula C₁₀H₁₀O₄. It is a diester derived from terephthalic acid and methanol, characterized by its white solid form that melts into a colorless liquid upon heating. Dimethyl terephthalate is primarily used as an intermediate in the production of polyesters, particularly polyethylene terephthalate, which is widely utilized in the manufacture of plastic bottles and textiles .
Dimethyl terephthalate can be synthesized through various methods:
Dimethyl terephthalate serves multiple industrial applications:
Studies on the interactions of dimethyl terephthalate reveal its reactivity with strong oxidizing agents and caustic solutions. When mixed with air or exposed to high temperatures, it can form hazardous mixtures. Additionally, it has been shown to generate flammable hydrogen when reacting with alkali metals or hydrides . The compound's health hazards include skin burns upon contact and potential respiratory irritation from inhalation of vapors.
Dimethyl terephthalate belongs to a class of compounds known as phthalates and is structurally related to other benzenedicarboxylic acid esters. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethyl phthalate | Ester of phthalic acid | Commonly used as a plasticizer |
Dimethyl isophthalate | Ester of isophthalic acid | Used in specialty polymers |
Diethyl terephthalate | Ester of terephthalic acid | Often used in coatings and adhesives |
Dimethyl succinate | Ester of succinic acid | Used as a solvent and in organic synthesis |
Dimethyl terephthalate is unique due to its specific application in polyester production and recycling processes compared to other similar compounds that may serve different industrial purposes or have distinct physical properties .
The synthesis of DMT traces back to the mid-20th century, driven by the demand for polyester materials. The Witten-Katzschmann process, developed in 1953 by Prof. Ewald Katzschmann at Evonik Industries, revolutionized large-scale DMT production. This method involves alternating oxidation and esterification steps starting from para-xylene:
By the 1960s, the Amoco process emerged, enabling direct oxidation of para-xylene to terephthalic acid (TPA), which is then esterified to DMT. This method reduced intermediate steps but required high-purity TPA. Today, over 60% of global DMT production employs the Witten process due to its tolerance for lower-purity feedstocks.
Direct esterification of terephthalic acid with methanol represents one of the fundamental synthetic approaches for dimethyl terephthalate production [1] [4]. The reaction proceeds through a condensation mechanism where terephthalic acid reacts with methanol under elevated temperature and pressure conditions, producing dimethyl terephthalate and water as a byproduct [4]. This process typically requires temperatures ranging from 220 to 300 degrees Celsius and pressures between 2 to 2.8 megapascals to achieve optimal conversion rates [2].
The reaction mechanism follows a sequential two-step esterification process where terephthalic acid first converts to monomethyl terephthalate, which subsequently undergoes further esterification to form dimethyl terephthalate [23]. Research has demonstrated that the esterification of terephthalic acid with methanol exhibits first-order kinetics with respect to both reactants under acid-catalyzed conditions [6] [23]. The activation energy for this reaction has been determined to be significantly influenced by the solubility of terephthalic acid in the reaction medium [26].
Optimization studies have revealed that the molar ratio of methanol to terephthalic acid significantly affects conversion efficiency [2]. Industrial applications typically employ methanol to terephthalic acid ratios ranging from 2:1 to 5:1 to drive the equilibrium toward product formation [2]. The reaction selectivity toward dimethyl terephthalate can reach 94.1 percent under optimized conditions using appropriate catalytic systems [1].
Parameter | Optimal Range | Conversion Rate |
---|---|---|
Temperature | 220-300°C | 85-100% |
Pressure | 2.0-2.8 MPa | 90-95% |
Methanol:Terephthalic Acid Ratio | 2:1 to 5:1 | 80-100% |
Reaction Time | 4-8 hours | 85-94% |
The direct esterification route offers advantages in terms of equipment simplicity and reduced processing steps compared to alternative synthetic pathways [2]. However, the process requires careful water removal to prevent hydrolysis reactions that could reduce overall yield [4] [30].
Transesterification represents an alternative synthetic route for dimethyl terephthalate production, particularly utilizing dimethyl terephthalate precursors or other ester intermediates [3] [6]. The transesterification of dimethyl terephthalate with ethylene glycol has been extensively studied as a model system for understanding reaction kinetics and mechanism [6] [7]. This process typically operates at lower temperatures than direct esterification, ranging from 100 to 150 degrees Celsius [3].
The reaction mechanism involves the exchange of alkoxy groups between ester molecules, facilitated by appropriate catalytic systems [6]. Kinetic investigations have demonstrated that transesterification follows first-order kinetics with respect to both the ester substrate and the transesterifying agent [6]. The reaction rate is significantly influenced by catalyst concentration and reaction temperature [7].
Catalyst screening studies have identified several effective systems for transesterification reactions, including zinc-modified hydrotalcites and titanium-based compounds [7] [17]. Zinc-modified hydrotalcite catalysts have shown particularly promising results, achieving 64.1 percent conversion with 96.1 percent selectivity toward the desired product under optimized conditions [7]. The apparent activation energy for transesterification using these catalytic systems has been determined to be 9.64 kilocalories per mole [7].
The transesterification pathway offers several advantages, including milder reaction conditions and the ability to utilize various ester feedstocks [7]. However, the process typically requires longer reaction times compared to direct esterification approaches [6].
The Witten process represents the predominant industrial methodology for dimethyl terephthalate production, utilizing para-xylene as the primary feedstock [8] [9] [10]. This process involves the stepwise oxidation and esterification of para-xylene through carefully controlled reaction sequences [9]. The process typically begins with the oxidation of para-xylene and recycled methyl para-toluate using oxygen-containing gas in the presence of heavy metal catalysts [8].
The oxidation stage produces para-toluic acid and monomethyl terephthalate as primary products at elevated temperatures and pressures [8]. Current industrial practice employs cobalt acetate as the primary oxidation catalyst, often in combination with manganese acetate as a co-catalyst [9]. The total metal catalyst concentration typically ranges from 0.001 to 0.1 weight percent of the total oxidation reaction mixture [9].
The subsequent esterification stage converts the oxidation products to methyl para-toluate and dimethyl terephthalate using methanol at elevated temperatures and pressures [8]. The weight ratio of methanol to oxidation product is maintained between 0.2 and 1.0 in large-scale industrial operations [8]. The process utilizes forced circulation evaporators heated with low-pressure steam to vaporize reaction methanol at pressures of 4 to 8 bar [8].
Process Stage | Temperature | Pressure | Catalyst | Conversion |
---|---|---|---|---|
Oxidation | 200-250°C | 20-30 bar | Co/Mn acetates | 80-90% |
Esterification | 220-280°C | 25-30 bar | Acid catalysts | 85-95% |
Purification | 150-200°C | Variable | None | 95-99% |
The Witten process offers several advantages including high overall yields and the ability to process large volumes of feedstock [10]. The process has been successfully implemented by major chemical companies worldwide, with foreign exchange components typically representing 44 percent of total investment costs [10].
Industrial-scale purification of dimethyl terephthalate relies on sophisticated continuous distillation systems designed to achieve high purity products [11]. The purification process typically employs three separate distillation zones in sequence, with the first two zones utilizing either packed or plate-type columns, while the third zone employs a plate-type column configuration [11].
The first distillation zone removes low-boiling impurities including methyl benzoate, tolualdehyde isomers, and methyl para-toluate [11]. The overhead vapors from this stage contain substantial heat content that can be recovered through indirect-cooled condensers for steam generation [11]. The second distillation zone further purifies the material by removing additional low-boiling components while concentrating the dimethyl terephthalate content [11].
The third distillation zone represents the final purification stage, where high-purity dimethyl terephthalate is recovered as a liquid side stream [11]. The bottom product from this zone contains substantially all methyl hydrogen terephthalate present in the crude material, plus any formed during the distillation process [11]. This fraction can be subjected to separate distillation in a heels recovery column to maximize dimethyl terephthalate recovery [11].
Continuous distillation systems achieve dimethyl terephthalate purities exceeding 99.9 percent under optimized operating conditions [11]. The process generates various side streams that can be recycled to earlier process stages to maximize overall efficiency [11]. Modern industrial installations incorporate heat integration systems to minimize energy consumption and maximize thermal efficiency [11].
Transition metal catalysts play a crucial role in dimethyl terephthalate synthesis, particularly in both oxidation and esterification stages [15] [36]. The most commonly employed transition metal systems include acetates of zinc, manganese, cobalt, and lead, which demonstrate high catalytic efficiency in esterification reactions [15]. These catalysts function through coordination with reactant molecules, facilitating bond formation and cleavage processes [36].
Zinc-based catalyst systems have received extensive investigation due to their effectiveness in both esterification and transesterification reactions [15]. Zinc acetate demonstrates particularly high activity in dimethyl terephthalate synthesis, with optimal performance achieved at specific metal-to-reactant ratios [15]. The catalytic mechanism involves coordination of the zinc center with carbonyl oxygen atoms, activating the ester functionality toward nucleophilic attack [15].
Cobalt and manganese acetates are primarily employed in the oxidation stages of the Witten process [9]. These catalysts facilitate the conversion of para-xylene derivatives to carboxylic acid intermediates through radical-mediated oxidation pathways [9]. The catalytic cycle involves metal ion redox processes that generate reactive oxygen species capable of abstracting hydrogen atoms from methyl groups [9].
Recent developments have focused on heterogeneous transition metal catalyst systems to address environmental and separation concerns associated with homogeneous catalysts [1]. Supported metal oxide catalysts on various carriers including titanium dioxide, zirconia, and alumina have shown promising activity for esterification reactions [14]. These systems offer advantages including easier catalyst recovery and reduced product contamination [1].
Catalyst System | Metal Loading | Activity | Selectivity | Reusability |
---|---|---|---|---|
Zinc Acetate | 0.1-1.0% | High | 85-95% | Limited |
Cobalt Acetate | 0.001-0.1% | Very High | 80-90% | Limited |
Supported Metal Oxides | 1-10% | Moderate | 90-98% | Excellent |
Transition Metal Complexes | 0.5-2.0% | High | 88-96% | Good |
Acid-catalyzed esterification represents the predominant mechanism for dimethyl terephthalate formation through direct esterification pathways [32] [33]. The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent elimination of water [33]. This mechanism is commonly abbreviated as protonation-addition-deprotonation-protonation-elimination-deprotonation [33].
The kinetic behavior of acid-catalyzed esterification follows second-order kinetics, being first-order with respect to both the carboxylic acid and methanol concentrations [23] [34]. The reaction rate constant demonstrates a linear dependence on acid catalyst concentration within typical operating ranges [23]. Strong mineral acids including sulfuric acid and para-toluenesulfonic acid serve as effective catalysts, with performance proportional to the concentration of available protons [23].
Solid acid catalysts have emerged as environmentally favorable alternatives to homogeneous acid systems [1]. Zeolite-based catalysts, particularly beta zeolite, have demonstrated exceptional performance in terephthalic acid esterification [1]. Under optimized conditions, beta zeolite achieves 100 percent terephthalic acid conversion with 94.1 percent dimethyl terephthalate selectivity [1]. The catalytic activity correlates with acid site strength, specific surface area, and mesoporous structure of the zeolite material [1].
Base-catalyzed mechanisms are primarily relevant in transesterification reactions rather than direct esterification from carboxylic acids [32]. However, basic catalysts including hydrotalcites and modified metal oxides have shown effectiveness in transesterification processes [7]. The base-catalyzed mechanism involves deprotonation of the alcohol component, generating a nucleophilic alkoxide species that attacks the ester carbonyl carbon [32].
The reaction kinetics are significantly influenced by temperature, with activation energies typically ranging from 10 to 25 kilocalories per mole depending on the specific catalyst system employed [7] [27]. Mass transfer effects become important at higher conversions, particularly in heterogeneous catalytic systems where diffusion limitations may affect overall reaction rates [1].
Catalyst Type | Mechanism | Activation Energy | Operating Temperature | Conversion Rate |
---|---|---|---|---|
Strong Acids | Protonation-Addition | 15-20 kcal/mol | 180-250°C | Fast |
Solid Acids | Surface Acid Sites | 12-18 kcal/mol | 200-300°C | Moderate |
Basic Systems | Alkoxide Formation | 8-15 kcal/mol | 150-200°C | Moderate |
Metal Complexes | Coordination | 10-16 kcal/mol | 180-220°C | Fast |
The phase transition behavior of dimethyl terephthalate exhibits well-defined characteristics across different temperature ranges. The compound demonstrates a distinct solid-liquid transition at a melting point of 140-142°C (413.8 K), with multiple sources confirming this narrow temperature range [1] [2] [3]. The triple point temperature has been precisely determined at 413.88 K through solubility equilibrium studies [4].
The heat of fusion for dimethyl terephthalate ranges from 31.6 to 32.1 kilojoules per mole, equivalent to 159.1 kilojoules per kilogram [5] [6] [1]. Differential scanning calorimetry studies have provided consistent measurements across different research groups, with Elliott and Chris reporting 31.631 kilojoules per mole at 413.79 K, while Karyakin and Shvetsova determined 32.000 kilojoules per mole at 415.4 K [1]. These values demonstrate the thermal energy required for the crystalline-to-liquid phase transition.
The compound exhibits stable crystalline behavior under normal conditions, with no evidence of polymorphic transitions in the temperature range below melting. Crystallization from various solvents has been extensively studied, with melt crystallization processes demonstrating effective purification capabilities [7]. The crystallization behavior shows temperature-dependent solubility characteristics, particularly in industrial purification processes where temperatures ranging from 110°C to 140°C are employed for optimal separation [7].
Vapor-liquid equilibrium properties of dimethyl terephthalate have been characterized through extensive vapor pressure measurements and thermodynamic modeling. The vapor pressure exhibits exponential temperature dependence, with values of 1.4 Pascal at 25°C and 1.15 millimeters of mercury at 93°C [8] [9] [3]. The boiling point under atmospheric pressure occurs at 288°C (561 K) [8] [10] [2].
The heat of vaporization has been determined through both experimental measurements and theoretical calculations. OXXYNOVA reports an experimental value of 342.5 kilojoules per kilogram for the liquid phase [5] [6], while Joback group contribution methods calculate 59.1 kilojoules per mole [4]. These values indicate substantial intermolecular forces that must be overcome during the liquid-to-vapor transition.
Vapor-liquid equilibrium studies in industrial applications have focused on separation processes involving dimethyl terephthalate with methanol and other solvents. Patent literature describes vapor-liquid equilibrium conditions where dimethyl terephthalate can be operated at atmospheric pressure in methanol distillation columns [11] [12]. The compound demonstrates favorable volatility characteristics for distillation-based purification, with the vapor phase being effectively condensed through controlled temperature management.
The Antoine equation parameters for vapor pressure correlation have been established through experimental data fitting. The relationship follows the form ln(Pvp) = A + B/(T + C), with coefficient values enabling accurate vapor pressure predictions across the operational temperature range [4]. Critical temperature and pressure data remain limited in the literature, indicating the need for additional high-temperature studies [13] [4].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of dimethyl terephthalate through distinct chemical shift patterns. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals two characteristic multipicity patterns: aromatic protons appearing at 8.09-8.12 parts per million and methoxy protons at 3.90-3.96 parts per million [14] [15] [16]. The aromatic protons integrate for four hydrogen atoms, consistent with the symmetrical para-disubstituted benzene ring, while the methoxy protons integrate for six hydrogen atoms representing the two equivalent ester groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through multiple carbon environments. The carbonyl carbon signals appear in the downfield region at approximately 165-167 parts per million, characteristic of ester functional groups [17] [18]. Aromatic carbon signals cluster in the 129-134 parts per million range, while the methoxy carbon atoms resonate at 52-53 parts per million [17] [19]. The symmetrical molecular structure results in simplified spectra with fewer signals than would be observed for non-equivalent substitution patterns.
Relaxation parameters and acquisition conditions have been optimized for quantitative measurements. Relaxation delay times of 20-30 seconds ensure complete spin-lattice relaxation between pulses, enabling accurate integration measurements [20] [22]. The chemical shifts remain consistent across different solvent systems, though minor variations may occur due to solvent effects and hydrogen bonding interactions [23] [24].
Mass spectrometric analysis of dimethyl terephthalate reveals characteristic fragmentation pathways that provide structural identification capabilities. Electron ionization mass spectrometry produces a molecular ion at mass-to-charge ratio 194, corresponding to the molecular weight, though this peak typically appears with moderate intensity (28.5% relative abundance) [17] [14] [18].
The base peak in electron ionization spectra consistently appears at mass-to-charge ratio 163, representing loss of a methoxy group (31 mass units) from the molecular ion [25] [17] [14]. This fragmentation follows alpha-cleavage mechanisms typical of ester functional groups. Additional significant fragments include mass-to-charge ratio 135 (loss of 59 mass units, representing complete methoxycarbonyl loss), mass-to-charge ratio 103 (benzoyl cation formation), and mass-to-charge ratio 77 (phenyl cation) [17] [14] [18].
Metastable ion studies have revealed unexpected fragmentation pathways, particularly the loss of methyl radicals leading to mass-to-charge ratio 179 [25] [26]. This process involves complex rearrangement mechanisms initiated by methoxycarbonyl group isomerization followed by multiple hydrogen migrations [25]. The fragmentation ultimately produces protonated 5-carboxyphthalide through a five-step mechanism supported by quantum chemical calculations [25].
Tandem mass spectrometry experiments using collision-induced dissociation provide additional structural confirmation. The fragmentation patterns remain consistent across different ionization methods, though relative intensities may vary [17]. Negative ion mass spectrometry produces characteristic benzoate anions at mass-to-charge ratio 121, providing complementary structural information [27]. These comprehensive fragmentation studies enable unambiguous identification of dimethyl terephthalate in complex mixtures and environmental samples.
Property | Value | Source |
---|---|---|
Molecular Weight | 194.18 g/mol | Multiple sources |
Melting Point | 140-142°C (413.8 K) | NIST, Multiple sources |
Boiling Point | 288°C (561 K) | Multiple sources |
Heat of Fusion | 31.6-32.1 kJ/mol (159.1 kJ/kg) | NIST, DSC studies |
Heat of Vaporization | 59.1 kJ/mol (342.5 kJ/kg) | OXXYNOVA, Joback calculation |
Specific Heat (140°C) | 1.47 kJ/kg·K | OXXYNOVA |
Specific Heat (141°C) | 1.74 kJ/kg·K | OXXYNOVA |
Density (20°C, solid) | 1.2-1.35 g/cm³ | Multiple sources |
Density (150°C, liquid) | 1.08 g/cm³ | OXXYNOVA |
Vapor Pressure (25°C) | 1.4 Pa (0.01 mmHg) | Multiple sources |
Vapor Pressure (93°C) | 1.15 mmHg | Multiple sources |
Flash Point | 151-154°C | Multiple sources |
Auto-ignition Temperature | 516-520°C | Multiple sources |
Triple Point Temperature | 413.88 K | Solubility studies |
Nucleus | Chemical Shift (ppm) | Assignment | Solvent |
---|---|---|---|
¹H NMR | 8.09-8.12 | Aromatic protons (4H) | CDCl₃ |
¹H NMR | 3.90-3.96 | Methoxy protons (6H) | CDCl₃ |
¹³C NMR | ~165-167 | Carbonyl carbon (C=O) | CDCl₃ |
¹³C NMR | ~129-134 | Aromatic carbons | CDCl₃ |
¹³C NMR | ~52-53 | Methoxy carbons (OCH₃) | CDCl₃ |
Fragment m/z | Assignment | Relative Intensity (%) | Fragmentation Mechanism |
---|---|---|---|
194 | Molecular ion [M]⁺ | 28.5 | Molecular ion |
163 | Loss of OCH₃ [M-31]⁺ | 100 (base peak) | α-cleavage at ester |
135 | Loss of COOCH₃ [M-59]⁺ | 18.2-24.6 | McLafferty rearrangement |
103 | Benzoyl cation [C₆H₅CO]⁺ | 11.0-14.7 | Acylium ion formation |
77 | Phenyl cation [C₆H₅]⁺ | 4.9-8.2 | Aromatic stabilization |
179 | Loss of CH₃ radical [M-15]⁺ | 2.3 (metastable) | Radical loss (metastable) |
147 | Phthalic anhydride-related | Variable | Cyclic rearrangement |
121 | Benzoate anion [C₆H₅COO]⁻ | Common in negative mode | Negative ionization |
Irritant